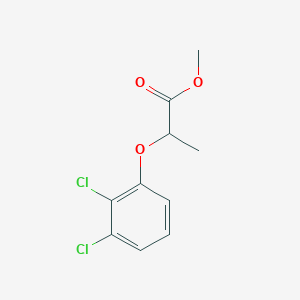
methyl 2-(2,3-dichlorophenoxy)propanoate
Overview
Description
Methyl 2-(2,3-dichlorophenoxy)propanoate, also known as Dichlorprop-M, is a herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the phenoxy herbicide group, which works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant.
Mechanism of Action
Methyl 2-(2,3-dichlorophenoxy)propanoate works by mimicking the plant hormone auxin, causing uncontrolled growth and ultimately killing the plant. It is taken up by the leaves and transported to the growing points of the plant, where it disrupts normal growth and development.
Biochemical and Physiological Effects:
This compound has been shown to affect the metabolism of the plant, leading to the accumulation of certain amino acids and the depletion of others. It also affects the photosynthetic process, causing a reduction in chlorophyll content and photosynthetic activity.
Advantages and Limitations for Lab Experiments
Methyl 2-(2,3-dichlorophenoxy)propanoate is a widely used herbicide, making it readily available for laboratory experiments. However, its mode of action is not specific to plants, making it unsuitable for experiments involving non-plant organisms. Additionally, care must be taken when handling this compound, as it is toxic and can be harmful if ingested or inhaled.
Future Directions
There are several future directions for research on Methyl 2-(2,3-dichlorophenoxy)propanoate. One area of interest is the development of more selective herbicides that target specific weed species while leaving crops unaffected. Another area of research is the potential use of this compound as a tool for studying plant growth and development. Finally, there is interest in exploring the potential environmental impacts of this compound and other phenoxy herbicides.
Scientific Research Applications
Methyl 2-(2,3-dichlorophenoxy)propanoate has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control broadleaf weeds in crops such as wheat, barley, and oats. It has also been studied for its potential as a selective herbicide in turfgrass management.
properties
IUPAC Name |
methyl 2-(2,3-dichlorophenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNXXHCNMGZERC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(3-chloro-4-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4779466.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B4779477.png)

![{[3-(9-ethyl-9H-carbazol-3-yl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B4779480.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B4779496.png)

![4-bromo-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4779505.png)

![dimethyl 2-({[(3-nitrophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4779528.png)
![ethyl 3,6-diamino-5-cyano-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4779536.png)
![N-(3,4-dichlorophenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4779551.png)

![N-[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B4779563.png)
![N-(3,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4779573.png)